Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
Description
This compound is a bifunctional piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on one piperidine ring and a 1,3,4-thiadiazol-2-yloxy-substituted piperidine moiety linked via a 2-oxoethyl spacer. The compound is structurally complex, combining two piperidine rings with distinct functional groups, making it a candidate for drug discovery, particularly in kinase or protease inhibition studies.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-19(2,3)27-18(25)23-8-4-14(5-9-23)12-16(24)22-10-6-15(7-11-22)26-17-21-20-13-28-17/h13-15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZOHWBGKQQZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Thiadiazole Group: The thiadiazole moiety can be introduced via a nucleophilic substitution reaction using 1,3,4-thiadiazole-2-thiol and a suitable leaving group.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In one study, derivatives similar to Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate were tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Antitumor Properties
Thiadiazole derivatives have been investigated for their potential as anticancer agents. A series of compounds derived from thiadiazoles demonstrated inhibitory effects on tumor cell lines in vitro. Molecular docking studies suggested that these compounds interact with key enzymes involved in cancer metabolism, indicating a pathway for further development as anticancer drugs .
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Research has shown that piperidine derivatives can exhibit anxiolytic and antidepressant activities. The incorporation of the thiadiazole moiety may enhance these effects, making it a candidate for further exploration in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study published in Advances and Applications in Bioinformatics and Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to this compound. The findings indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing novel thiadiazole-based compounds for anticancer applications. The study revealed that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
Several analogues differ in the heterocyclic substituent on the piperidine ring:
- tert-Butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate (): Replaces the thiadiazole with a methylsulfonyloxy group.
- tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate (): Substitutes thiadiazole with a phthalimide group. The phthalimide’s electron-withdrawing nature mimics the thiadiazole but introduces steric bulk, which may hinder membrane permeability .
Analogues with Varying Linker Groups
- tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (): Features a chloroacetyl linker instead of the oxoethyl-thiadiazole-piperidine chain. The chloro group enhances reactivity in nucleophilic substitution reactions but lacks the bioactivity-associated thiadiazole .
- tert-Butyl 4-(2-(benzyloxycarbonylamino)-2-(diphenoxyphosphoryl)ethyl)piperidine-1-carboxylate (): Incorporates a phosphorylated ethyl spacer. The phosphate group may improve solubility but introduces conformational rigidity, reducing adaptability in binding pockets .
Functional Analogues with Piperazine or Pyridine Cores
- tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (): Replaces one piperidine with a piperazine ring and introduces a pyridine-thiadiazole system. The pyridine’s planar structure enhances π-π stacking but reduces metabolic stability compared to the saturated piperidine .
Biological Activity
Tert-butyl 4-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiadiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve the disruption of cellular processes in microorganisms.
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Bactericidal against E. coli | |
| Thiadiazole Derivative B | Antifungal against Candida spp. |
Anticancer Effects
Several studies have explored the anticancer potential of thiadiazole derivatives. For example, a study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In vitro studies on human breast cancer cell lines revealed that the compound significantly increased apoptosis rates compared to control groups.
Neuroprotective Effects
The neuroprotective properties of thiadiazole compounds have also been investigated. Research has suggested that these compounds may protect neuronal cells from oxidative stress and excitotoxicity.
The proposed mechanism involves the modulation of signaling pathways related to oxidative stress response and inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics, though further studies are needed to fully elucidate its metabolic profile.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and piperidine moieties in this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Thiadiazole-Piperidine Coupling : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to attach the 1,3,4-thiadiazol-2-yloxy group to the piperidine ring .
- Oxoethyl Linker Formation : Introduce the 2-oxoethyl spacer via Mitsunobu or alkylation reactions under anhydrous conditions in solvents like dichloromethane (DCM) .
- Boc Protection : The tert-butoxycarbonyl (Boc) group on piperidine is retained using di-tert-butyl dicarbonate in basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates .
Advanced: How can conflicting biological activity data for this compound be systematically analyzed?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. null results) require:
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and HRMS to rule out degradation .
- Assay Standardization : Compare protocols for minimum inhibitory concentration (MIC) or enzyme inhibition; variables like pH, solvent (DMSO concentration), and cell lines significantly affect outcomes .
- Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of thiadiazole and piperidine linkages. Key signals: Boc tert-butyl (~1.4 ppm), piperidine protons (2.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~451.2 g/mol for C₂₁H₃₁N₃O₄S) .
- X-Ray Diffraction : Resolve steric clashes in the piperidine-thiadiazole core, particularly if crystallinity is achieved .
Advanced: How can steric hindrance during thiadiazole functionalization be mitigated?
Methodological Answer:
Steric challenges arise during nucleophilic substitution at the thiadiazole 2-position:
- Bulky Base Optimization : Replace DMAP with 1,8-diazabicycloundec-7-ene (DBU) to enhance reaction kinetics .
- High-Dilution Conditions : Reduce dimerization side products by slow addition of reagents .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 80°C, 30 min) to improve yield while minimizing decomposition .
Basic: What safety precautions are advised for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : While acute toxicity is uncharacterized, assume Category 4 hazards (oral/dermal/inhalation) based on structural analogs .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs by replacing thiadiazole with 1,2,4-triazole or varying the piperidine Boc group to Cbz/Fmoc .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or bacterial enzymes .
- In Vivo Validation : Prioritize analogs with logP 2–4 and >50% metabolic stability in hepatocyte assays for preclinical testing .
Basic: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS or cell media .
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring to improve aqueous solubility; measure logD at pH 7.4 .
- Buffer Screening : Test solubility in phosphate-buffered saline (PBS), Tris-HCl, or HEPES with 0.1% Tween-80 .
Advanced: What strategies are effective for studying target engagement in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Perform Michaelis-Menten analyses to determine inhibition modality (competitive/non-competitive) .
- Biolayer Interferometry (BLI) : Immobilize the enzyme on biosensors to measure real-time binding kinetics .
- Crystallography : Co-crystallize the compound with the target (e.g., HIV protease) to identify critical hydrogen bonds or π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
